(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is a chiral compound that plays a significant role in organic chemistry and pharmaceutical research. It is characterized by a pyrrolidine ring that includes a carboxylic acid group and a benzyl carbamate (Cbz) protecting group. The specific stereochemistry of this compound, denoted as (3S,4S), is crucial for its biological activity and interactions with various molecular targets.
This compound falls under the category of pyrrolidine derivatives, which are cyclic amines containing a five-membered ring. It is often utilized as an intermediate in the synthesis of various pharmaceuticals and as a chiral auxiliary in asymmetric synthesis processes.
The synthesis of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This may involve automated synthesis equipment and controlled reaction environments, ensuring efficiency and quality during large-scale production.
The molecular formula for (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is . Key structural features include:
The stereochemistry of the compound is critical; the specific arrangement of atoms influences its reactivity and interaction with biological targets.
(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
The mechanism of action for (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound's stereochemistry plays a vital role in determining its binding affinity and specificity to these targets. Mechanisms may include:
Key physical and chemical properties of (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid include:
These properties are essential for understanding how the compound behaves in various chemical environments and applications.
(3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid has diverse applications across several scientific fields:
The stereoselective construction of the (3S,4S) configuration employs asymmetric catalysis and chiral auxiliary strategies. Industrial routes frequently utilize enantioselective hydrogenation of prochiral enamide precursors with chiral ruthenium-phosphine complexes (e.g., DuPhos ligands), achieving enantiomeric excess (ee) values >98% . Alternative approaches include:
A critical advancement involves catalytic asymmetric allylic alkylation to establish the C3-C4 stereodiad. This method achieves diastereomeric ratios (dr) of 15:1 for the (3S,4S) isomer versus other stereoisomers, as confirmed by chiral HPLC analysis . Key parameters influencing stereoselectivity include solvent polarity (aprotic solvents preferred), temperature (–40°C to 0°C), and ligand-to-metal ratios (typically 1.1:1) .
Table 1: Enantioselective Synthesis Methods Comparison
Method | Catalyst/Ligand | ee (%) | dr (3S,4S:Others) | Scale Feasibility |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-Binap | 99.2 | 12:1 | Multi-kilogram |
Chiral Auxiliary | (S)-Oxazolidinone | >99.5 | 20:1 | Laboratory |
Organocatalysis | L-Proline derivatives | 92 | 8:1 | Laboratory |
The carbobenzyloxy (Cbz) group serves dual functions: protecting the pyrrolidine nitrogen and stereochemical preservation during ring functionalization. Its bulkiness prevents epimerization at C3 and C4 during carboxylation at the 3-position by inhibiting enolate formation at adjacent chiral centers [4]. This is evidenced by:
The Cbz group’s electronic resonance (-NH-C(O)-O-CH₂-Ph) further stabilizes the transition state during nucleophilic ring closure. Kinetic studies show a 3-fold reduction in activation energy (ΔG‡ = 68 kJ/mol) for cyclization versus Boc-protected analogues [4]. Deprotection via hydrogenolysis (Pd/C, H₂) proceeds without measurable racemization when reaction pH is maintained at 5–6 .
Industrial production of the pyrrolidine core prioritizes catalyst turnover frequency (TOF >5,000 h⁻¹), solvent recycling, and crystallization-induced diastereomer purification. Key optimizations include:
A cost analysis revealed that asymmetric reductive amination outperforms stoichiometric chiral auxiliary routes, reducing raw material costs by 62% and E-factor (waste per product kg) from 87 to 11 . Temperature-controlled dynamic kinetic resolution (DKR) at 80°C isomerizes undesired (3R,4S) byproducts via reversible ring-opening, boosting (3S,4S) yield to 88% .
Table 2: Industrial Process Metrics for (3S,4S) Intermediate
Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Cycle Time | 72 hours | 8 hours | 9x faster |
Catalyst Loading | 0.5 mol% | 0.05 mol% | 10x reduction |
Overall Yield | 65% | 88% | +23% |
Purity (diastereomeric excess) | 96% de | 99.5% de | +3.5% |
The (3R,4S) diastereomer emerges as the primary byproduct (6–12% yield) in conventional syntheses due to:
Table 3: Byproduct Distribution in Pyrrolidine Synthesis
Reaction Type | (3S,4S) Yield | (3R,4S) Formed | Other Diastereomers | Key Selectivity Factor |
---|---|---|---|---|
Iminium Reduction | 74% | 11% | 9% | H₂ Pressure (50 bar) |
Nucleophilic Ring-Closure | 68% | 15% | 7% | Solvent (acetonitrile > tetrahydrofuran) |
Biological evaluations reveal drastic potency differences: The (3S,4S) configuration in matrix metalloproteinase inhibitors exhibits 50 nM IC₉₀ against MMP-2, while the (3R,4S) diastereomer shows >800-fold reduced activity (IC₉₀ = 42,000 nM) [5]. Similarly, β³-adrenergic receptor agonists containing (3S,4S)-pyrrolidine achieve full agonism (EC₅₀ = 9 nM), whereas (3R,4S) analogues are inactive (EC₅₀ > 10,000 nM) [6]. This underscores the criticality of stereochemical purity for pharmaceutical functionality.
"The 4-methyl substituent imposes severe torsional constraints on the pyrrolidine ring, making stereochemical fidelity inseparable from bioactivity" [5]. This interdependence necessitates rigorous byproduct monitoring via chiral stationary phase HPLC (e.g., Chiralpak IG-3 columns) throughout synthesis .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: